4,8-dioctoxythieno[2,3-f][1]benzothiole-2,6-dicarbaldehyde
Overview
Description
4,8-Bis(n-octyloxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde is an organic compound with the molecular formula C28H38O4S2 and a molecular weight of 502.73 g/mol . It is known for its application in organic electronics, particularly in the development of organic semiconductors and dye-sensitized solar cells .
Preparation Methods
The synthesis of 4,8-Bis(n-octyloxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with benzo[1,2-b:4,5-b’]dithiophene.
Octyloxy Substitution: The benzo[1,2-b:4,5-b’]dithiophene is substituted with n-octyloxy groups at the 4 and 8 positions.
Formylation: The final step involves the formylation of the 2 and 6 positions to introduce the aldehyde groups.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4,8-Bis(n-octyloxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The octyloxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, alkoxides.
Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
4,8-Bis(n-octyloxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde has several scientific research applications:
Organic Electronics: It is used as a building block for organic semiconductors, which are essential components in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Dye-Sensitized Solar Cells: Due to its high incident photon-to-current efficiency (IPCE) values, it is used in the preparation of efficient dye-sensitized solar cells.
Photovoltaic Devices: It is incorporated into photovoltaic devices to improve their efficiency and stability.
Mechanism of Action
The mechanism of action of 4,8-Bis(n-octyloxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde involves its ability to act as an electron donor in organic electronic devices. The compound’s molecular structure allows for efficient charge transfer and separation, which is crucial for the performance of organic semiconductors and photovoltaic devices .
Comparison with Similar Compounds
Similar compounds to 4,8-Bis(n-octyloxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde include:
4,8-Bis(octyloxy)benzo[1,2-b4,5-b’]dithiophene: This compound lacks the aldehyde groups and is used in similar applications.
4,8-Bis(1-ethynyl-3,5-bis(octyloxy)phenyl)-benzo[1,2-b4,5-b’]dithiophene: This compound has ethynyl groups instead of aldehyde groups and is used in the synthesis of conjugated polymers.
2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b4,5-b’]dithiophene: This compound is used as a monomer in the synthesis of donor-acceptor copolymers.
The uniqueness of 4,8-Bis(n-octyloxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde lies in its combination of octyloxy and aldehyde functional groups, which enhance its electronic properties and make it suitable for high-performance organic electronic applications.
Properties
IUPAC Name |
4,8-dioctoxythieno[2,3-f][1]benzothiole-2,6-dicarbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O4S2/c1-3-5-7-9-11-13-15-31-25-23-17-21(19-29)34-28(23)26(24-18-22(20-30)33-27(24)25)32-16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPODAXHWNAIOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C2C=C(SC2=C(C3=C1SC(=C3)C=O)OCCCCCCCC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key properties of BDT(OC) that make it suitable for organic solar cells?
A1: BDT(OC) is a promising building block for electron-donating materials in OSCs due to its electronic and structural properties. It exhibits a relatively low band-gap [1], meaning it can absorb a wider range of sunlight and potentially generate more electricity. Additionally, its structure allows for further modifications, enabling researchers to fine-tune its properties for optimal performance in OSCs.
Q2: How does modifying the structure of BDT(OC) affect its performance in OSCs?
A2: Research has shown that attaching different electron-accepting units to BDT(OC) can significantly alter its performance in OSCs [1]. For example, researchers synthesized two molecules, BDTQ-BDT(EH) and BDTQ-BDT(OC), by attaching a difluoroquinoxaline-based acceptor unit to BDT(OC) and a slightly modified BDT core, respectively. They found that the choice of substituents on the BDT unit impacted the molecules' thermal stability, band-gap, and energy levels, ultimately leading to different power conversion efficiencies in OSC devices.
Q3: Can BDT(OC) be used in conjunction with other materials to improve OSC efficiency?
A3: Yes, BDT(OC)-based polymers have been successfully blended with other materials to enhance OSC performance. One study demonstrated the use of a BDT(OC)-containing polymer, PTB1, in conjunction with PbS quantum dots [2]. The research showed that the quantum dot size significantly influenced charge transfer yields and overall device efficiency. This highlights the importance of material selection and morphology control in optimizing OSC performance.
Q4: What are the limitations of using BDT(OC) in OSCs?
A4: While BDT(OC) shows promise for OSC applications, there are some limitations. One study using PTB1, a polymer containing the BDT(OC) unit, found that the performance of the resulting solar cells was significantly impacted by the aging of the polymer blend solution [6]. This suggests that controlling the processing conditions and understanding the degradation mechanisms of BDT(OC)-based materials are crucial for achieving optimal and reproducible device performance.
Q5: What are the future research directions for BDT(OC) in OSCs?
A5: Future research on BDT(OC) should focus on improving the power conversion efficiency and long-term stability of OSCs. This could involve exploring new electron-accepting units to pair with BDT(OC), optimizing device architectures, and developing strategies to mitigate degradation pathways. Further investigation into the relationship between processing conditions, morphology, and device performance is also crucial for advancing this technology.
- Wide band-gap organic molecules containing benzodithiophene and difluoroquinoxaline derivatives for solar cell applications
- Size-Dependent Charge Transfer Yields in Conjugated Polymer/Quantum Dot Blends
- Improving the Efficiency of PTB1: PCBM Bulk Heterojunction Solar Cells by Polymer Blend Solution Aging
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